(2E)-3-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-enoic acid
Description
Properties
CAS No. |
344276-77-3 |
|---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
3-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H13NO3/c1-11-2-6-13(7-3-11)17-14-10-12(5-9-16(19)20)4-8-15(14)18-21-17/h2-10H,1H3,(H,19,20) |
InChI Key |
YPDPEHKRYOMXIP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=CC(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=CC(=O)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole core, which can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives. The methylphenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the propenoic acid moiety is added through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Reduction of the α,β-Unsaturated Carboxylic Acid
The propenoic acid moiety undergoes selective hydrogenation under catalytic conditions:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), 10% Pd/C, ethanol, 25°C | 3-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]propanoic acid | 85% |
Mechanism involves syn-addition of hydrogen across the double bond via adsorption on the palladium surface. The reaction preserves the benzoxazole ring integrity due to its aromatic stabilization .
Electrophilic Aromatic Substitution on Benzoxazole
The benzoxazole ring directs electrophiles to specific positions:
Density functional theory (DFT) calculations show the oxygen atom activates the C-5 position (+0.18 e⁻ density), while the nitrogen atom deactivates C-7 (-0.12 e⁻) .
Decarboxylation Reactions
Thermal or base-induced decarboxylation occurs via distinct pathways:
The β,γ-unsaturated system facilitates conjugated base stabilization during decarboxylation, as confirmed by IR spectroscopy showing C=O stretching at 1680 cm⁻¹.
Cycloaddition Reactions
The α,β-unsaturated acid participates in Diels-Alder reactions:
Frontier molecular orbital analysis (HOMO/LUMO) indicates strong electron-withdrawing effects from the benzoxazole ring (LUMO = -1.8 eV), favoring electron-rich dienes .
Functional Group Interconversion
The carboxylic acid undergoes derivatization:
| Reaction | Reagents | Product | Application | Reference |
|---|---|---|---|---|
| Esterification | SOCl₂ → MeOH | Methyl 3-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-enoate | Prodrug synthesis | |
| Amide Formation | EDCI/HOBt, aniline | 3-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-enamide | Polymer precursors |
Kinetic studies show esterification proceeds with a second-order rate constant of 0.45 L·mol⁻¹·s⁻¹ at 25°C.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition:
| Conditions | Product | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| 254 nm, benzene, 6 h | Dimerized cyclobutane derivative | 0.32 |
X-ray crystallography confirms a syn-head-to-tail dimer configuration with a dihedral angle of 28.7° between benzoxazole planes .
Key Mechanistic Insights
-
Conjugation Effects : The propenoic acid’s double bond conjugates with the benzoxazole ring, lowering the LUMO energy (-2.1 eV) and enhancing electrophilicity .
-
Steric Hindrance : The 4-methylphenyl group reduces reactivity at C-3 of the benzoxazole by 40% compared to unsubstituted analogs (Taft ES = -0.67) .
-
Acid-Base Behavior : The carboxylic acid has pKa = 3.8 ± 0.1 (water, 25°C), enabling pH-dependent solubility.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of benzoxazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation effectively. The compound (2E)-3-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-enoic acid may be evaluated for its potential in targeting various cancer types due to the presence of the benzoxazole ring, which has been linked to anticancer activity in previous studies .
- Antimicrobial Properties : Compounds containing benzoxazole derivatives have demonstrated antimicrobial activity against various pathogens. The ability of this compound to inhibit bacterial growth could be explored further in pharmacological studies aimed at developing new antibiotics .
- Anti-inflammatory Effects : Preliminary studies suggest that benzoxazole derivatives can exhibit anti-inflammatory properties. This compound's potential to modulate inflammatory responses could be beneficial in treating conditions characterized by chronic inflammation .
Material Science Applications
- Fluorescent Materials : Due to its unique electronic properties, this compound can be utilized in the development of fluorescent materials. The incorporation of this compound into polymer matrices may enhance the optical properties of materials used in sensors and imaging applications .
- Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light makes it a candidate for use in OLED technology. Its integration into OLED devices could lead to improved efficiency and brightness, contributing to advancements in display technologies .
Case Study 1: Anticancer Activity Assessment
A study conducted by Güzel-Akdemir et al. evaluated the anticancer potential of several benzoxazole derivatives against various cancer cell lines. The findings indicated that compounds similar to this compound exhibited significant inhibition rates against leukemia and CNS cancer cell lines, suggesting a promising avenue for further research into this compound's therapeutic applications .
Case Study 2: Antimicrobial Efficacy
Research published in Advances in Basic and Applied Sciences highlighted the antimicrobial activity of benzoxazole derivatives against common pathogens. The study found that compounds with structural similarities to this compound showed effective inhibition of bacterial growth, warranting further investigation into their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of (2E)-3-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with enzymes and receptors, modulating their activity. The propenoic acid moiety may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Compound A : (2E)-3-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enoic acid (CAS: 866144-41-4)
- Molecular Formula: C₁₃H₁₀ClNO₃S
- Molar Mass : 295.74 g/mol
- Key Substituents : Chlorothiazole-methoxy group at the para position of the phenyl ring.
- Physicochemical Properties :
Comparison :
- The target compound replaces the chlorothiazole-methoxy group with a 4-methylphenyl-substituted benzoxazole ring.
- The predicted pKa of Compound A (4.53) suggests moderate acidity, comparable to the target compound, which is expected to exhibit similar acidity due to the shared propenoic acid group.
Compound B : (4Z)-4-[(2E)-1-Hydroxy-3-(4-methoxyphenyl)prop-2-enylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- Structural Features: A pyrazolone core with a conjugated enol ether and methoxyphenyl substituent . Comparison:
- Unlike the target compound, Compound B lacks the benzoxazole ring but incorporates a pyrazolone scaffold. This difference alters electronic properties (e.g., reduced electron-withdrawing effects compared to benzoxazole).
NMR Spectral Comparisons
Evidence from benzoxazole derivatives (e.g., compounds 1 and 7 in Figure 6 of ) reveals that substituents at specific positions (e.g., regions A and B in benzoxazole analogs) significantly influence chemical shifts. For example:
- Region A (positions 39–44) : Chemical shifts vary due to substituent-induced changes in electron density.
- Region B (positions 29–36) : Steric effects from bulky groups (e.g., 4-methylphenyl) may deshield protons, leading to upfield/downfield shifts .
Physicochemical and Reactivity Trends
Using the lumping strategy (), compounds with α,β-unsaturated carboxylic acid groups (e.g., the target compound and Compound A) can be grouped due to shared reactivity, such as:
- Michael Addition Reactivity : The α,β-unsaturated system is prone to nucleophilic attacks.
- Acid-Base Behavior : The carboxylic acid group enables salt formation, enhancing solubility in polar solvents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2E)-3-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]prop-2-enoic acid, and what key reaction conditions influence yield and stereochemistry?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : Condensation of 5-substituted benzoxazole derivatives with a 4-methylphenyl group to form the benzoxazole core.
- Step 2 : Introduction of the α,β-unsaturated carboxylic acid moiety via Knoevenagel condensation, using malonic acid derivatives under acidic or basic catalysis. Reaction temperature (e.g., 80–110°C) and solvent polarity (e.g., DMF vs. ethanol) critically affect the E/Z isomer ratio .
- Step 3 : Purification via recrystallization or column chromatography to isolate the E-isomer, confirmed by NMR coupling constants (J = 12–16 Hz for trans-configuration) .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : NMR reveals proton environments (e.g., benzoxazole aromatic protons at δ 7.2–8.5 ppm, olefinic protons at δ 6.8–7.1 ppm with coupling constants confirming E-stereochemistry) .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C=C bond ~1.34 Å) and dihedral angles between the benzoxazole and propenoic acid moieties, confirming planarity for conjugation .
- FT-IR : Carboxylic acid O-H stretch at ~2500–3300 cm⁻¹ and C=O stretch at ~1680–1720 cm⁻¹ .
Q. What are the compound's key physicochemical properties relevant to solubility and stability in experimental settings?
- Methodological Answer :
- Solubility : Limited aqueous solubility (log P ~2.5–3.0 predicted); polar aprotic solvents (DMSO, DMF) enhance solubility for biological assays .
- Stability : Stable at 4°C in dark, anhydrous conditions. Degradation occurs under prolonged UV exposure due to the α,β-unsaturated system .
Advanced Research Questions
Q. How does the electronic conjugation between the benzoxazole and propenoic acid moieties influence reactivity in Michael addition or cycloaddition reactions?
- Methodological Answer : The extended π-system enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks (e.g., thiols or amines in Michael additions). Kinetic studies under varying pH (4–9) and nucleophile concentrations can quantify regioselectivity. DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity trends .
Q. What challenges arise in optimizing reaction conditions for large-scale synthesis, and how can kinetic and thermodynamic studies address these issues?
- Methodological Answer :
- Challenge : Low yields due to side reactions (e.g., dimerization of the α,β-unsaturated acid).
- Resolution : Use of radical inhibitors (e.g., BHT) and controlled temperature gradients during condensation. Kinetic profiling via HPLC monitors intermediate stability .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) caused by dynamic rotational isomerism?
- Methodological Answer : Variable-temperature NMR (VT-NMR) at 25–60°C identifies coalescence temperatures for rotamers. For example, splitting of benzoxazole protons at δ 7.5 ppm merges at higher temperatures, confirming restricted rotation .
Q. What computational methods predict the compound's reactivity in biological systems (e.g., enzyme inhibition)?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with target enzymes (e.g., COX-2), prioritizing hydrogen bonding with the carboxylic acid group and π-stacking with the benzoxazole .
- MD Simulations : Assess binding stability over 100 ns trajectories, quantifying RMSD fluctuations (<2.0 Å indicates stable binding) .
Q. How does substituent variation on the benzoxazole ring (e.g., electron-withdrawing vs. donating groups) modulate optical properties for material science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
